替戈拉宁

描述

替格拉纳是一种新型异恶唑啉类杀虫剂和杀螨剂,已在兽医学领域得到应用。它主要用于控制猫身上的跳蚤、蜱虫和螨虫等寄生虫。 替格拉纳是第一个双吡唑类化学物质的活性药物成分,已证明其作用持续时间比其他活性成分更长 .

科学研究应用

替格拉纳有几个科学研究应用,包括:

兽医学: 替格拉纳用于兽医学,以治疗和保护猫免受跳蚤、蜱虫和螨虫的侵害。 .

寄生虫学: 研究表明,替格拉纳在控制猫的各种寄生虫感染方面有效,包括耳螨和疥癣.

药代动力学: 已经进行研究,以评估猫局部治疗后替格拉纳的血浆药代动力学.

作用机制

替格拉纳是跳蚤、蜱虫和螨虫中神经递质γ-氨基丁酸(GABA)受体的有效抑制剂。 通过抑制这些受体,替格拉纳会破坏寄生虫的神经系统功能,导致其死亡 . 这种作用机制对寄生虫具有高度特异性,使替格拉纳成为一种有效的抗寄生虫剂。

生化分析

Biochemical Properties

Tigolaner plays a significant role in biochemical reactions by interacting with the gamma-aminobutyric acid (GABA) receptor. This interaction inhibits the receptor’s function, which is crucial for neurotransmission in parasites. By blocking the GABA receptor, Tigolaner disrupts the chloride ion channels, leading to hyperexcitation and subsequent death of the parasites . The compound’s molecular formula is C₂₁H₁₃ClF₈N₆O, and it has a molecular weight of 552.81 .

Cellular Effects

Tigolaner has profound effects on various types of cells and cellular processes. In parasites, it interferes with the nervous system by inhibiting the GABA receptor, leading to paralysis and death . This disruption in cell signaling pathways affects the overall cellular metabolism and function of the parasites. In laboratory settings, Tigolaner has been shown to be effective against ticks, fleas, and mites, demonstrating its broad-spectrum activity .

Molecular Mechanism

The molecular mechanism of Tigolaner involves its action as a GABA antagonist. By binding to the GABA receptor, Tigolaner inhibits the receptor’s function, preventing the normal flow of chloride ions through the ion channels . This inhibition leads to hyperexcitation of the nervous system in parasites, causing paralysis and death. The compound’s structure allows it to effectively target and bind to the GABA receptor, making it a potent antiparasitic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tigolaner have been observed to change over time. The compound has a mean half-life of 24 days, indicating its prolonged activity . Studies have shown that Tigolaner remains stable and effective for up to three months, providing long-term protection against ectoparasites . The stability and sustained activity of Tigolaner make it a valuable tool in veterinary medicine for controlling parasitic infestations.

Dosage Effects in Animal Models

The effects of Tigolaner vary with different dosages in animal models. Studies have demonstrated that a single topical application of Tigolaner at a dose of 14.5 mg/kg body weight is 100% effective against fleas on the first day of treatment . Higher doses have shown an almost proportional increase in plasma exposure, indicating a dose-dependent response . At very high doses, there may be potential toxic or adverse effects, which need to be carefully monitored in clinical settings .

Metabolic Pathways

Tigolaner is primarily metabolized and cleared via the faeces, with renal clearance being negligible . The compound’s interaction with the GABA receptor plays a crucial role in its metabolic pathway, as it disrupts the normal neurotransmission in parasites. The metabolic stability of Tigolaner ensures its prolonged activity and effectiveness in controlling parasitic infestations .

Transport and Distribution

Tigolaner is transported and distributed within cells and tissues following topical administration. The compound reaches peak plasma concentrations within 12 days and has a mean half-life of 24 days . Tigolaner is mainly cleared via the faeces, with minimal renal clearance . The distribution of Tigolaner within the body ensures its sustained activity and effectiveness against ectoparasites.

Subcellular Localization

The subcellular localization of Tigolaner involves its interaction with the GABA receptor in the nervous system of parasites. By binding to the receptor, Tigolaner disrupts the normal function of the chloride ion channels, leading to hyperexcitation and paralysis . The compound’s structure and binding affinity allow it to effectively target and localize within the nervous system of parasites, making it a potent antiparasitic agent .

准备方法

合成路线和反应条件

替格拉纳的合成涉及双吡唑结构的形成。详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。 据悉,替格拉纳是通过一系列化学反应合成的,这些反应涉及以氮为环杂原子的杂环化合物 .

工业生产方法

替格拉纳在工业上生产,用于兽医学,尤其是在配制成猫用滴剂等剂型。 生产过程涉及将替格拉纳与其他活性成分(如莫德普西德和吡喹酮)结合,以创造一种广谱抗寄生虫治疗方法 .

化学反应分析

反应类型

替格拉纳会发生各种化学反应,包括:

氧化: 替格拉纳可以发生氧化反应,虽然具体细节尚未广泛公布。

取代: 替格拉纳可以参与取代反应,特别是涉及其杂环结构。

常用试剂和条件

文献中没有详细介绍替格拉纳反应中使用的常用试剂和条件。 杂环化合物的典型试剂可能包括氧化剂、还原剂和各种催化剂。

主要形成产物

文献中没有明确记录替格拉纳反应形成的主要产物。替格拉纳研究的主要重点是其作为抗寄生虫剂的功效,而不是其化学反应活性。

相似化合物的比较

类似化合物

氟拉纳: 另一种用作抗寄生虫剂的异恶唑啉化合物。

阿福克索拉纳: 一种在兽医学中具有类似应用的异恶唑啉化合物。

沙罗纳: 一种用于控制狗身上的跳蚤和蜱虫的异恶唑啉化合物。

替格拉纳的独特性

替格拉纳的独特之处在于其作用持续时间比其他异恶唑啉化合物更长。 它只需一次使用,就能提供长达 13 周的防跳蚤、蜱虫和螨虫保护 . 此外,替格拉纳已被证明对猫的疥螨和耳螨感染有效,进一步突出了其广谱功效 .

属性

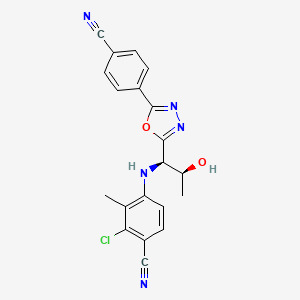

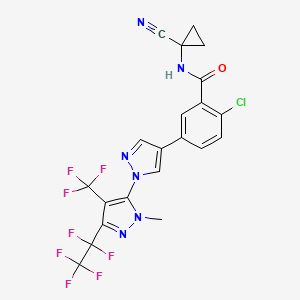

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022872 | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621436-41-6 | |

| Record name | Tigolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Tigolaner?

A: Tigolaner is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.

Q2: What is the efficacy of Tigolaner against ear mites in cats?

A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing Tigolaner, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.

Q3: Does Tigolaner have activity against other parasites besides ear mites?

A3: Yes, Tigolaner has demonstrated efficacy against a range of parasites in cats, including:

- Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []

- Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []

- Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []

- Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []

- Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []

Q4: How is Tigolaner formulated and administered?

A: Tigolaner is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines Tigolaner with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]

Q5: How is Tigolaner absorbed and distributed in the body after topical application?

A: Research investigating the pharmacokinetics of Tigolaner, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that Tigolaner is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that Tigolaner is distributed throughout the body, allowing it to reach target parasites in various tissues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。